molecular formula C15H10N2O3 B1300153 4-(4-Oxoquinazolin-3(4h)-yl)benzoic acid CAS No. 94242-54-3

4-(4-Oxoquinazolin-3(4h)-yl)benzoic acid

Cat. No. B1300153
CAS RN: 94242-54-3
M. Wt: 266.25 g/mol
InChI Key: GTGLPZFNBPATOL-UHFFFAOYSA-N
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Description

“4-(4-Oxoquinazolin-3(4h)-yl)benzoic acid” is a derivative of quinazolinone . Quinazolinone and its derivatives are heterocyclic compounds that have a broad range of pharmacological activities . They exhibit antimicrobial, antimalarial, antioxidant, anti-inflammatory, anticonvulsant, antihypertensive, antidiabetic, and antitumor activities .


Synthesis Analysis

Quinazolinone derivatives can be synthesized using various methods . One efficient protocol for the synthesis of quinazolin-4(3H)-one involves using substituted 2-amino benzamide with dimethyl sulfoxide (DMSO) as a carbon source and H2O2 as an effective oxidant . The reaction proceeds through a radical approach with DMSO as one carbon source .


Molecular Structure Analysis

Quinazoline is a compound made up of two fused six-membered simple aromatic rings—benzene and pyrimidine ring . Its oxo-derivative (quinazolinone) is classified into three types according to the position and number of carbonyl group: 2(1H)quinazolinones, 4(3H)quinazolinones, and 2,4(1H,3H)quinazolinedione .


Chemical Reactions Analysis

The synthesis of quinazolinone derivatives involves various chemical reactions . For instance, the reaction of sulfonated aldehydes with 3-amino-2-alkylquinazolin-4(3H)-ones in glacial acetic acid can yield novel quinazolinone derivatives .

Scientific Research Applications

Synthesis of Quinazoline and Quinazolinone Derivatives

Quinazoline and quinazolinone derivatives are of great interest in organic synthesis and medicinal chemistry fields as they possess a broad range of pharmacological activities . They exhibit antimicrobial, antimalarial, antioxidant, anti-inflammatory, anticonvulsant, antihypertensive, antidiabetic, and antitumor activities . Many quinazolinone derivatives occur naturally in various classes of the plant kingdom, microorganisms, and different animals .

Actoprotective Activity

The compound PK-66, which contains 4-(4-Oxoquinazolin-3(4h)-yl)benzoic acid, has been studied for its actoprotective activity . Under conditions of chronic hypodynamia, the daily therapy of rats with PK-66 increased the orientation-exploratory behavior of the animals, decreasing the level of emotional lability .

Analgesic and Anti-inflammatory Activities

Quinazoline derivatives have been evaluated for their analgesic and anti-inflammatory activities . These compounds could potentially be used in the development of new drugs for pain and inflammation management .

Antimicrobial Activity

Quinazoline and quinazolinone derivatives have been found to exhibit antimicrobial activity . This makes them potential candidates for the development of new antimicrobial agents .

Antimalarial Activity

These compounds have also been found to exhibit antimalarial activity . They could potentially be used in the development of new antimalarial drugs .

Antioxidant Activity

Quinazoline and quinazolinone derivatives have been found to exhibit antioxidant activity . This makes them potential candidates for the development of new antioxidant agents .

Anti-inflammatory Activity

These compounds have also been found to exhibit anti-inflammatory activity . They could potentially be used in the development of new anti-inflammatory drugs .

Antitumor Activities

Quinazoline and quinazolinone derivatives have been found to exhibit antitumor activities . This makes them potential candidates for the development of new antitumor agents .

Future Directions

The future directions for “4-(4-Oxoquinazolin-3(4h)-yl)benzoic acid” and related compounds could involve further molecular modification to improve their drug nominee potency . Given their wide range of biological activities, quinazolinone derivatives continue to be a topic of interest for the medicinal chemistry community .

properties

IUPAC Name

4-(4-oxoquinazolin-3-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10N2O3/c18-14-12-3-1-2-4-13(12)16-9-17(14)11-7-5-10(6-8-11)15(19)20/h1-9H,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTGLPZFNBPATOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C=N2)C3=CC=C(C=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00351302
Record name 4-(4-oxoquinazolin-3(4h)-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00351302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Oxoquinazolin-3(4h)-yl)benzoic acid

CAS RN

94242-54-3
Record name 4-(4-oxoquinazolin-3(4h)-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00351302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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